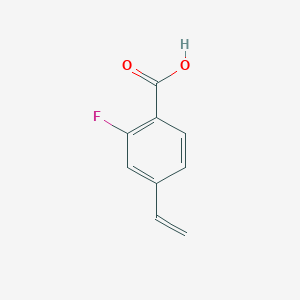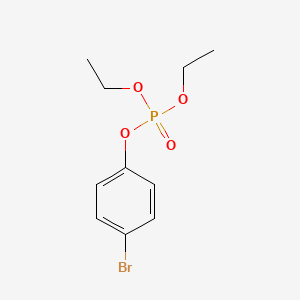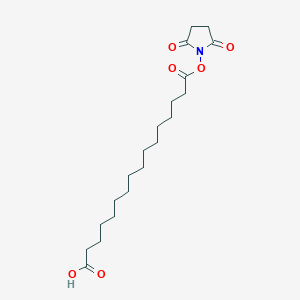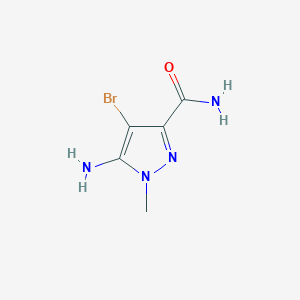
4-Ethenyl-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-2-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO2 It is characterized by the presence of a fluorine atom and an ethenyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-2-fluorobenzoic acid typically involves the introduction of the ethenyl group and the fluorine atom onto the benzoic acid framework. One common method is the halogenation of 4-ethenylbenzoic acid followed by fluorination. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the halogenation and fluorination steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethenyl-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4-ethyl-2-fluorobenzoic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: 4-ethenyl-2-fluorobenzaldehyde or this compound.
Reduction: 4-ethyl-2-fluorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethenyl-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-ethenyl-2-fluorobenzoic acid exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine.
Comparación Con Compuestos Similares
4-Ethynyl-2-fluorobenzoic acid: Similar structure but with an ethynyl group instead of an ethenyl group.
4-Vinylbenzoic acid: Lacks the fluorine atom, affecting its reactivity and applications.
2-Fluorobenzoic acid: Lacks the ethenyl group, making it less versatile in synthetic applications.
Uniqueness: 4-Ethenyl-2-fluorobenzoic acid is unique due to the combination of the ethenyl group and the fluorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations.
Propiedades
Fórmula molecular |
C9H7FO2 |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
4-ethenyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5H,1H2,(H,11,12) |
Clave InChI |
ZUYRMDTWILTRIL-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=C(C=C1)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)

![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)




